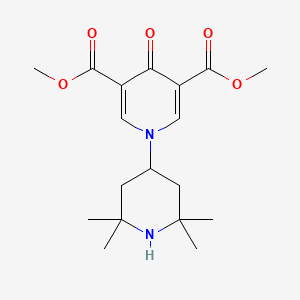
1-(2-fluorobenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(2-fluorobenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide, also known as MPFP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a pharmacological tool. This compound belongs to the class of piperidinecarboxamide derivatives and has been studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(2-fluorobenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide involves its interaction with the dopamine transporter (DAT). 1-(2-fluorobenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide binds to the DAT and inhibits the reuptake of dopamine, leading to an increase in the extracellular concentration of dopamine in the brain. This increase in dopamine levels is thought to be responsible for the rewarding and reinforcing effects of drugs of abuse, such as cocaine. 1-(2-fluorobenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide has been shown to have a high affinity for the DAT and a low affinity for other monoamine transporters, making it a selective inhibitor of dopamine reuptake.
Biochemical and Physiological Effects
1-(2-fluorobenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase locomotor activity and induce conditioned place preference in rodents, indicating its potential as a rewarding and reinforcing agent. 1-(2-fluorobenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide has also been shown to decrease cocaine self-administration in rats, suggesting its potential as a therapeutic agent in the treatment of cocaine addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-fluorobenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide in lab experiments is its high selectivity for the dopamine transporter, which allows for more specific and targeted studies of the effects of dopamine on behavior and physiology. However, one limitation is its potential for abuse and dependence, which may limit its use in certain types of studies.
Orientations Futures
There are several future directions for research on 1-(2-fluorobenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide. One direction is the investigation of its potential as a therapeutic agent in the treatment of cocaine addiction and other substance use disorders. Another direction is the study of its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the development of new derivatives of 1-(2-fluorobenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide with improved selectivity and potency may lead to new pharmacological tools for the study of dopamine and other neurotransmitter systems.
Applications De Recherche Scientifique
1-(2-fluorobenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide has been studied for its potential as a pharmacological tool in various scientific research applications. It has been investigated for its effects on the central nervous system, specifically its ability to modulate the activity of the dopamine transporter. 1-(2-fluorobenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide has also been studied for its potential as a therapeutic agent in the treatment of cocaine addiction and other substance use disorders.
Propriétés
IUPAC Name |
1-(2-fluorobenzoyl)-N-(4-methylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-14-6-8-16(9-7-14)22-19(24)15-10-12-23(13-11-15)20(25)17-4-2-3-5-18(17)21/h2-9,15H,10-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYRHDLWQUYJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438642.png)




![N-(4-methoxybenzyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438671.png)

![(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-piperidinyl)methanol](/img/structure/B4438674.png)
![N-(2-methoxybenzyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438681.png)
![N-(3,5-dimethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438686.png)
![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1H-benzimidazole-2-carbonitrile](/img/structure/B4438696.png)

